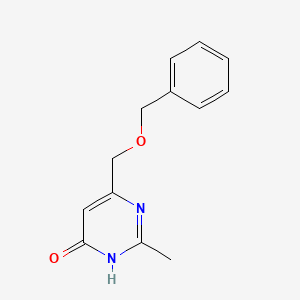

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Description

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine (CAS synonyms: SCHEMBL18003531, ZINC87489355) is a pyrimidine derivative characterized by a benzyloxymethyl substituent at position 6, a hydroxyl group at position 4, and a methyl group at position 2 . Its molecular structure combines aromatic and ether functionalities, enhancing lipophilicity compared to simpler pyrimidines. This compound is utilized in chemical synthesis, particularly in pharmaceutical and agrochemical research, where its substituents enable tailored reactivity and functionalization .

Properties

IUPAC Name |

2-methyl-4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-14-12(7-13(16)15-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIQMLBLEWFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H13N3O2

- Molecular Weight : 233.25 g/mol

- IUPAC Name : 6-(benzyloxymethyl)-4-hydroxy-2-methylpyrimidine

Antiviral Properties

Research indicates that certain pyrimidine derivatives exhibit antiviral activity. A study highlighted the potential of this compound as an inhibitor of viral replication pathways, particularly in the context of HIV and other retroviruses. The compound was found to inhibit both integrase (IN) and reverse transcriptase (RT), suggesting a dual mechanism of action against HIV .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial for various biological pathways. For instance, it has shown promise in inhibiting enzymes involved in nucleotide metabolism, which could have implications for cancer treatment .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Binding to Enzyme Active Sites : The compound may bind to the active sites of target enzymes, preventing substrate access.

- Disruption of Viral Replication : By inhibiting key enzymes in viral replication, it reduces the viral load in infected cells.

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of this compound against HIV-infected cell lines. The results indicated a significant reduction in viral load when treated with varying concentrations of the compound.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of the compound led to a marked decrease in tumor size, suggesting its potential application in oncology.

Summary of Biological Activities

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine lies in its antiviral properties, particularly against human immunodeficiency virus (HIV). Research has shown that derivatives of this compound can inhibit HIV reverse transcriptase (RT), which is crucial for the viral replication process.

- Mechanism of Action : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targeting both the polymerase and RNase H functions of RT. This dual inhibition is critical for preventing viral replication and has been demonstrated to exhibit low cytotoxicity at effective concentrations .

- Efficacy : In studies, various analogues of this compound showed potent antiviral activity with effective concentrations ranging from low nanomolar to submicromolar levels. For instance, certain analogues displayed an EC50 (half-maximal effective concentration) as low as 26 nM, indicating strong antiviral potency comparable to established NNRTIs .

Cancer Therapeutics

Another promising application of this compound is in cancer treatment, particularly through its role as a tubulin polymerization inhibitor. Compounds that disrupt tubulin dynamics can effectively halt cancer cell proliferation.

- Selectivity : Research has focused on developing derivatives that selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics .

- Case Studies : A series of studies have indicated that modifications to the structure of this compound can enhance its potency against various cancer cell lines. These modifications often involve introducing functional groups that improve binding affinity to tubulin and increase cytotoxicity against tumor cells .

Synthetic Organic Chemistry

In addition to its biological applications, this compound serves as an important intermediate in synthetic organic chemistry.

- Synthetic Routes : The compound can be synthesized through various methods, including the use of β-ketoester intermediates, which facilitate the formation of pyrimidine derivatives. This versatility makes it a valuable building block for synthesizing other complex organic molecules .

- Applications in Synthesis : Its derivatives are utilized in the synthesis of N-heterocycles and other biologically active compounds, showcasing its importance in drug development and materials science .

Data Table: Applications Overview

| Application Area | Mechanism/Role | Key Findings/Notes |

|---|---|---|

| Antiviral | NNRTI targeting HIV RT | Potent inhibition with EC50 values as low as 26 nM |

| Cancer Therapy | Tubulin polymerization inhibitor | Selective against cancer cells; enhanced potency noted |

| Synthetic Chemistry | Intermediate for complex organic synthesis | Versatile building block for various derivatives |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and applications of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine and analogous compounds:

Key Research Findings

Lipophilicity and Solubility :

- The benzyloxymethyl group in this compound significantly increases lipophilicity compared to 4,6-Dihydroxy-2-methylpyrimidine (logP ~1.8 vs. ~0.5), enhancing membrane permeability in drug design .

- In contrast, 4,6-Dihydroxy-2-methylpyrimidine’s dihydroxy groups confer high water solubility, making it suitable for aqueous-phase reactions .

Reactivity and Functionalization: The hydroxyl group at position 4 in the target compound allows for regioselective modifications (e.g., alkylation, acylation), unlike methoxy-substituted analogs (e.g., compounds 4–6 in ), which are less reactive toward nucleophiles . The benzyloxycarbonylamino group in ’s compound enables peptide coupling, a feature absent in the target compound .

Biological Activity: Pyrimidinones with benzimidazolylamino groups () exhibit stronger interactions with enzymes (e.g., kinase targets) due to aromatic π-stacking, whereas the target compound’s benzyloxymethyl group may favor hydrophobic binding pockets .

Thermal and Spectral Properties :

Limitations and Challenges

- Synthetic Complexity : Introducing the benzyloxymethyl group requires protective strategies (e.g., benzyl ether protection), increasing synthesis steps compared to simpler pyrimidines .

- Stability : The hydroxyl group in the target compound may lead to oxidative degradation under harsh conditions, unlike chloro-substituted analogs (), which are more stable .

Preparation Methods

Starting Material Preparation

The precursor 4-hydroxy-2-methylpyrimidine is prepared via condensation reactions involving β-ketoester intermediates and amidine derivatives. One industrially relevant method synthesizes 4,6-dihydroxy-2-methylpyrimidine through the reaction of methyl malonate and acetamidine hydrochloride in methanol with sodium methylate as a base, followed by acidification and crystallization steps. This method employs triphosgene as a safer alternative to toxic reagents like POCl₃ and phosgene, making it suitable for scale-up.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Condensation | Sodium methylate, methyl malonate, acetamidine hydrochloride, methanol, 0–25°C | Formation of 4,6-dihydroxy-2-methylpyrimidine | 86–87% |

Benzyloxymethylation

The key step involves the nucleophilic substitution of a suitable leaving group at the 6-position with a benzyloxymethyl moiety, usually introduced via benzyl bromide or a benzyloxymethyl halide.

- The reaction is carried out in anhydrous DMF or THF.

- Potassium carbonate acts as a base to deprotonate the 4-hydroxy group and facilitate substitution.

- Temperature is maintained between 60–80°C.

- The reaction is performed under inert atmosphere (N₂ or Ar) to prevent moisture and oxidation.

This method yields 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine in 60–75% yield with high purity, verified by HPLC and spectroscopic methods.

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF (anhydrous) | Ensures solubility and reaction efficiency |

| Base | K₂CO₃ | Facilitates nucleophilic substitution |

| Temperature | 60–80°C | Optimal for reaction rate without decomposition |

| Atmosphere | N₂ or Ar | Prevents hydrolysis and oxidation |

| Reaction Time | Several hours (varies) | Ensures complete substitution |

Alternative Synthetic Approaches

Other methods reported in related pyrimidine chemistry involve chlorination of pyrimidine intermediates (e.g., using POCl₃ or triphosgene) to form 4-chloro-2-methylpyrimidine derivatives, followed by nucleophilic substitution with benzyloxymethyl groups or amines. However, these methods often require careful handling of toxic reagents and may involve additional purification steps.

Characterization and Purity Assessment

The synthesized compound is characterized by:

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows benzyloxymethyl protons at δ 4.5–5.0 ppm and pyrimidine ring protons at δ 6.5–8.0 ppm.

- $$^{13}C$$ NMR confirms the carbon framework including the benzyloxy substituent.

Fourier Transform Infrared Spectroscopy (FT-IR):

- Hydroxyl group absorption at 3200–3500 cm⁻¹.

- Ether C–O–C stretch at 1100–1250 cm⁻¹.

-

- Molecular ion peak at m/z 261 ([M+H]⁺ for C₁₃H₁₄N₃O₂).

High-Performance Liquid Chromatography (HPLC):

- UV detection at 254 nm to assess purity, typically >95% after purification.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4,6-Dihydroxy-2-methylpyrimidine synthesis | Sodium methylate, methyl malonate, acetamidine hydrochloride, methanol, 0–25°C, acidification | 86–87 | Triphosgene used for safer chlorination |

| Benzyloxymethylation | Benzyl bromide, K₂CO₃, DMF/THF, 60–80°C, inert atmosphere | 60–75 | Requires anhydrous conditions |

| Purification | Crystallization, washing with ice methanol/water | — | Ensures removal of impurities |

Research Findings and Practical Considerations

- The benzyloxymethyl group significantly increases lipophilicity, which may affect solubility and biological activity, necessitating careful control of reaction conditions to maintain functional group integrity.

- Use of triphosgene instead of POCl₃ in precursor synthesis reduces environmental and safety hazards, facilitating industrial-scale production.

- Reaction parameters such as temperature and base equivalents critically influence yield and purity; optimization studies recommend maintaining moderate temperatures and stoichiometric control.

- Characterization techniques are essential to confirm substitution patterns and detect possible side products or degradation.

Q & A

Q. What computational tools predict the compound’s ADMET properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (AMES test). Validate with in vitro hepatic microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.